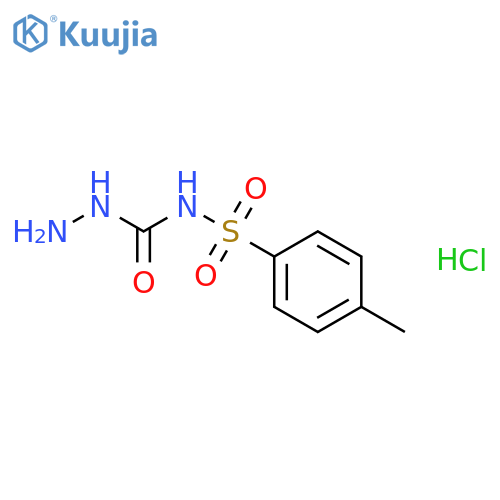Cas no 206761-77-5 (4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride)
4-(4-メチルフェニルスルホニル)セミカルバジド塩酸塩は、有機合成および医薬品中間体として重要な化合物です。この化合物は、スルホニル基とセミカルバジド構造を有し、高い反応性と選択性を示します。特に、ヒドラゾン形成反応や架橋反応において優れた性能を発揮し、精密有機合成に有用です。塩酸塩形態であるため、取り扱いやすく保存安定性に優れています。また、結晶性が良好で純度管理が容易な点も特徴です。医薬品開発分野では、薬理活性部位の修飾やバイオコンジュゲート合成に応用可能です。

206761-77-5 structure
商品名:4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride
CAS番号:206761-77-5
MF:C8H12ClN3O3S
メガワット:265.717179298401
MDL:MFCD00060728
CID:241716
PubChem ID:2760129
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarboxamide,N-[(4-methylphenyl)sulfonyl]-, hydrochloride (1:1)
- 4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride
- 4-(4-Methyphenylsulfonyl)-semicarbazidehydrochloride
- 1-amino-3-(4-methylphenyl)sulfonylurea,hydrochloride
- AKOS015844670
- 3-amino-1-(4-methylbenzenesulfonyl)urea hydrochloride
- N-Tosylhydrazinecarboxamidehydrochloride
- N-Tosylhydrazinecarboxamide hydrochloride
- DTXSID50375033
- 206761-77-5
- SCHEMBL5117449
- FT-0682182
- Hydrazinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, hydrochloride (1:1)
- 1-amino-3-(4-methylphenyl)sulfonylurea;hydrochloride
- MFCD00060728
- N-(4-Methylbenzene-1-sulfonyl)hydrazinecarboxamide--hydrogen chloride (1/1)
- 4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride
-
- MDL: MFCD00060728
- インチ: InChI=1S/C8H11N3O3S.ClH/c1-6-2-4-7(5-3-6)15(13,14)11-8(12)10-9;/h2-5H,9H2,1H3,(H2,10,11,12);1H
- InChIKey: WIPOUWKZGVUWIE-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(S(=O)(NC(NN)=O)=O)C=C1.Cl
計算された属性
- せいみつぶんしりょう: 265.02900
- どういたいしつりょう: 265.029
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 315
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110A^2
じっけんとくせい
- ゆうかいてん: 192°C (dec.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 109.67000
- LogP: 3.22150
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride セキュリティ情報
- 危険レベル:IRRITANT
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018859-5g |
4-(4-Methyphenylsulfonyl)-semicarbazidehydrochloride |
206761-77-5 | 5g |
£101.00 | 2022-03-01 | ||
| Alichem | A250001564-25g |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 95% | 25g |
$400.00 | 2023-09-02 | |
| Fluorochem | 018859-1g |
4-(4-Methyphenylsulfonyl)-semicarbazidehydrochloride |
206761-77-5 | 1g |
£35.00 | 2022-03-01 | ||
| abcr | AB150976-5g |
4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride, 97%; . |
206761-77-5 | 97% | 5g |
€178.00 | 2025-02-19 | |
| A2B Chem LLC | AB17278-250mg |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 250mg |
$50.00 | 2024-01-01 | ||
| Crysdot LLC | CD12097404-25g |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 95+% | 25g |
$360 | 2024-07-24 | |
| A2B Chem LLC | AB17278-5g |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 5g |
$285.00 | 2024-04-20 | ||
| Fluorochem | 018859-250mg |
4-(4-Methyphenylsulfonyl)-semicarbazidehydrochloride |
206761-77-5 | 250mg |
£12.00 | 2022-03-01 | ||
| A2B Chem LLC | AB17278-1g |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 1g |
$108.00 | 2024-04-20 | ||
| Ambeed | A710706-5g |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 95% | 5g |
$161.0 | 2024-08-03 |
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
206761-77-5 (4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride) 関連製品
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
